![molecular formula C15H13FN2O2S B2741666 4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 898444-03-6](/img/structure/B2741666.png)
4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfanyl group, and a tetrahydrocyclopenta[d]pyrimidin-2-one group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The fluorophenyl group is likely to influence the electronic properties of the molecule, while the sulfanyl group could contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of a fluorine atom in the compound could influence its polarity, boiling point, and other physical properties .Aplicaciones Científicas De Investigación
Heterocyclic Systems Synthesis
The synthesis of heterocyclic systems, including sulfanyl pyrimidin-4(3H)-one derivatives, has shown a wide spectrum of biological activities such as antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and more. A simple and efficient method for the synthesis of these derivatives involves the reaction with various reagents, offering a pathway for the development of compounds with potential biological applications (Bassyouni & Fathalla, 2013).
Synthetic Method and Spectral Characterization
Research on the synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has paved the way for investigating their pharmacological activities. These methods include acetylation and nucleophilic substitution reactions to afford substituted pyrimidinone compounds, which are precursors for further heterocyclic ring synthesis (Zaki, Radwan, & El-Dean, 2017).
Trifluoromethylated Analogues Synthesis
The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues involves Michael-like 1,4-conjugate hydrocyanation adducts, showcasing a method to produce compounds with specific interactions, such as the orthogonal intramolecular C–F···C=O interaction. This synthesis offers a foundation for developing molecules with unique structural and chemical properties (Sukach et al., 2015).
Antifolate Inhibitors of Thymidylate Synthase
The development of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase (TS) highlights the potential of these compounds as antitumor and/or antibacterial agents. These compounds, with varied substituents, have shown potency against human TS, indicating their relevance in medical chemistry for therapeutic applications (Gangjee et al., 1996).
Molecular Docking of Anti COVID-19 Molecules
The novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has been synthesized and characterized, with molecular docking against SARS-CoV-2 protein revealing its antiviral potency. This research provides insight into the development of effective treatments against COVID-19, demonstrating the molecule's potential to irreversibly interact with SARS-CoV-2 protease (Mary et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-10-6-4-9(5-7-10)13(19)8-21-14-11-2-1-3-12(11)17-15(20)18-14/h4-7H,1-3,8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWNZLDCSFKTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2741588.png)
![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2741590.png)
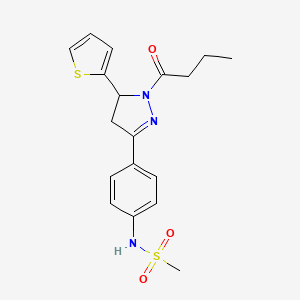
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)
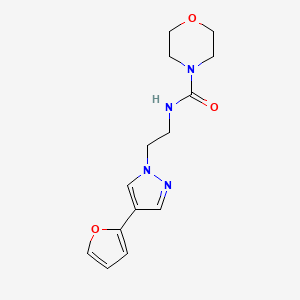
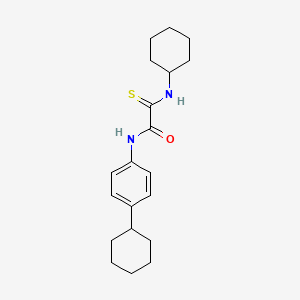

![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)
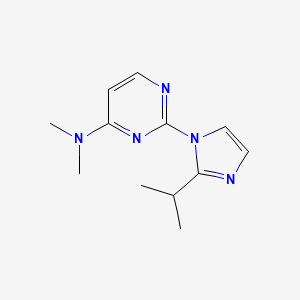
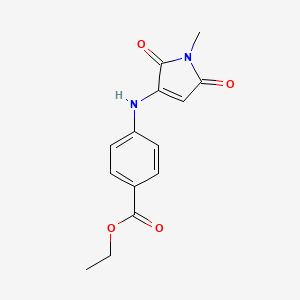
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)